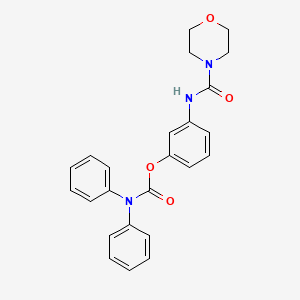

3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate

Description

Properties

IUPAC Name |

[3-(morpholine-4-carbonylamino)phenyl] N,N-diphenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4/c28-23(26-14-16-30-17-15-26)25-19-8-7-13-22(18-19)31-24(29)27(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-13,18H,14-17H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEMIBBLVPODGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)NC2=CC(=CC=C2)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate typically involves the reaction of morpholine with phenyl isocyanate to form the intermediate morpholine-4-carboxamide. This intermediate is then reacted with diphenylcarbamoyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions often result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target . For example, it may inhibit oxidative stress by scavenging free radicals through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms .

Comparison with Similar Compounds

Structural Analogues with Diphenylcarbamate Moieties

Compound A : 2-Acetamido-9-(cyclohexylmethyl)-9H-purin-6-yl diphenylcarbamate ()

- Key Differences :

- Backbone : Purine-based scaffold instead of a phenyl ring.

- Substituents : Cyclohexylmethyl and acetamido groups replace the morpholine-4-carboxamido functionality.

- Synthetic Yield : Synthesized via alkylation with bromomethylcyclohexane (45% yield for Method A, 70% for Method B), suggesting steric hindrance in the target compound’s synthesis may differ due to the morpholine group .

Compound B : 4-Fluorophenyl (E)-3-(4-methyl-2-(morpholine-4-carboxamido)pentanamido)-5-phenylpent-1-ene-1-sulfonate ()

Morpholine-Containing Derivatives

Compound C: ((S)-2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((S)-2-hydroxy-3-((2-(morpholine-4-carboxamido)ethyl)amino)propoxy)phenyl)propanoate hydrochloride ()

- Key Differences: Backbone: Dioxolane ring and propanoate ester vs. phenyl carbamate. Pharmacokinetics: The dioxolane group may enhance membrane permeability, while the hydrochloride salt improves aqueous solubility—a feature absent in the target compound .

Functional Group Comparison

| Property | 3-(Morpholine-4-carboxamido)phenyl Diphenylcarbamate | Compound A | Compound B |

|---|---|---|---|

| Core Functional Group | Diphenylcarbamate | Purine-diphenylcarbamate | Sulfonate ester |

| Heteroatom System | Morpholine ring | Cyclohexylmethyl | Morpholine + sulfonate |

| Polarity | Moderate (due to morpholine) | Low (non-polar cyclohexyl) | High (sulfonate) |

| Synthetic Complexity | Likely high (multiple coupling steps) | Moderate (alkylation methods) | High (stereoselective steps) |

Research Findings and Implications

- Reactivity : The morpholine-4-carboxamido group in the target compound may confer resistance to enzymatic hydrolysis compared to simpler carbamates, as seen in analogues like Compound C .

Biological Activity

3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate is a compound with a complex molecular structure that includes a morpholine ring, a phenyl group, and a diphenylcarbamate moiety. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- CAS Number : 539807-25-5

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with phenyl isocyanate to form an intermediate morpholine-4-carboxamide. This intermediate is subsequently reacted with diphenylcarbamoyl chloride under controlled conditions, often utilizing solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator within specific biological pathways, leading to diverse pharmacological effects .

Potential Biological Activities

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.

- Antioxidant Activity : It has been studied for its potential role in combating oxidative stress, which is implicated in various diseases.

- Therapeutic Applications : Ongoing research is exploring its use as a therapeutic agent in treating conditions associated with oxidative damage .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound showed significant antimicrobial activity against various bacterial strains, suggesting its potential application in antibiotic development.

- Oxidative Stress Study : In vitro studies indicated that the compound could reduce oxidative stress markers in cell cultures, supporting its potential use as an antioxidant .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3-Morpholinopropyl phenyl carbamate | Morpholine with propyl group | Antimicrobial |

| N-acyl-morpholine-4-carbothioamides | Morpholine with thioamide group | Potential anti-inflammatory properties |

This compound stands out due to its unique combination of functional groups, conferring distinct chemical and biological properties compared to similar compounds .

Q & A

Basic: What are the established synthetic routes for 3-(Morpholine-4-carboxamido)phenyl diphenylcarbamate?

Methodological Answer:

The synthesis of this compound typically involves multi-step reactions, including carbamate formation via coupling reactions between morpholine-4-carboxamide derivatives and diphenylcarbamoyl chloride. Key steps include:

- Anhydrous conditions : Use of solvents like dichloromethane or dioxane to minimize hydrolysis .

- Temperature control : Maintaining low temperatures during coupling to prevent side reactions (e.g., <5°C for intermediate formation) .

- Purification : Chromatography or recrystallization to isolate the final product .

Reference protocols for similar carbamates emphasize sequential functionalization of the phenyl ring and morpholine moiety .

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Characterization requires a combination of techniques:

- Structural elucidation : NMR (¹H/¹³C) to confirm substituent positions and carbamate linkage integrity .

- Purity assessment : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to quantify impurities .

- Crystallinity : X-ray diffraction for solid-state structure determination, critical for understanding packing interactions .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while anhydrous conditions stabilize reactive carbamoyl chlorides .

- Catalyst use : Base catalysts like triethylamine or DMAP to accelerate carbamate bond formation .

- Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) to control exothermic reactions and reduce byproducts .

- In-line monitoring : FTIR or LC-MS to track reaction progress and adjust parameters dynamically .

Advanced: How to design experiments to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

SAR studies require:

- Functional group modulation : Synthesizing analogs with variations in morpholine substituents or carbamate phenyl groups to assess bioactivity changes .

- Bioactivity assays : Testing against target enzymes (e.g., kinases, esterases) using fluorescence-based or radiometric assays .

- Computational modeling : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets .

- Thermodynamic profiling : Isothermal titration calorimetry (ITC) to quantify binding affinities and entropy/enthalpy contributions .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Contradictions often arise from:

- Assay variability : Standardize protocols (e.g., fixed incubation times, buffer pH) to minimize discrepancies .

- Compound purity : Validate purity (>95% by HPLC) and confirm absence of residual solvents (via GC-MS) .

- Biological models : Compare activity in cell-free vs. cell-based systems; e.g., discrepancies in MIC values may reflect membrane permeability differences .

- Data normalization : Use internal controls (e.g., reference inhibitors) to calibrate results across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.